molecular formula C11H18BrN3 B2605101 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine CAS No. 1338949-68-0

4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine

Cat. No.: B2605101
CAS No.: 1338949-68-0
M. Wt: 272.19
InChI Key: PRKYYUGBKHGOCJ-UHFFFAOYSA-N
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Description

4-Bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine is a functionalized benzene-1,2-diamine derivative recognized as a versatile small-molecule scaffold in chemical synthesis . This compound is part of the broader class of aniline derivatives, which are fundamental building blocks in medicinal and organic chemistry. The bromine substituent on the aromatic ring makes it a valuable synthetic intermediate, as it can undergo various metal-catalyzed cross-coupling reactions, such as those facilitated by palladium catalysts, to construct more complex structures . Furthermore, the dimethylaminoethyl side chain is a common pharmacophore found in molecules with diverse biological activities. Compounds featuring similar diamine scaffolds are frequently investigated for their potential in constructing nitrogen-containing heterocycles, such as quinazolines, which are privileged structures in drug discovery due to their wide range of biological properties . As such, this reagent provides researchers with a key starting material for the design and synthesis of novel compounds for pharmaceutical research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-1-N-[2-(dimethylamino)ethyl]-1-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3/c1-14(2)6-7-15(3)11-5-4-9(12)8-10(11)13/h4-5,8H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKYYUGBKHGOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine typically involves multiple steps:

    Amine Introduction: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylaminoethyl chloride and a base like sodium hydroxide (NaOH).

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine exhibit potential as inhibitors of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in the proliferation of certain cancer types. A notable study demonstrated that derivatives of this compound can effectively inhibit tumor growth in vitro and in vivo models by targeting specific molecular pathways involved in cancer progression .

Case Study: EGFR Inhibition

  • Study Reference: WO2016054987A1
  • Findings: The compound showed significant inhibition of cell lines expressing EGFR. The IC50 values were recorded at concentrations lower than those for existing EGFR inhibitors, suggesting a promising alternative for cancer treatment.

2. Neurological Applications

The dimethylaminoethyl group in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could lead to developments in treatments for conditions such as depression and anxiety disorders.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

  • Starting Material: 4-bromoaniline
  • Reagents: Dimethylaminoethyl chloride
  • Conditions: Reflux in an organic solvent (e.g., dichloromethane) for several hours .

Mechanism of Action

The mechanism by which 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, altering their activity. The dimethylaminoethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents on the benzene ring or the aminoethyl side chain. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Applications Reference
Target Compound 4-Br, N1-[2-(dimethylamino)ethyl]-N1-methyl Ligand in cross-coupling; potential corrosion inhibitor
N1,N1-Dimethylbenzene-1,2-diamine N1,N1-dimethyl Intermediate in dye synthesis; lower steric bulk compared to target compound
4-Bromo-1,2-diaminobenzene 4-Br, no side chain Simpler analog; used in polymerization and metal coordination
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 4-OCH3, N2,N2-dimethyl Higher yield (75%) in synthesis; electron-donating methoxy group enhances stability
N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine 4-NO2, N1-[2-(diethylamino)ethyl] Nitro group increases electron deficiency; used in redox-active systems

Key Observations :

  • Electron Effects : The bromine atom in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. In contrast, methoxy or nitro substituents (e.g., 3ab, 3ae in ) alter electronic properties, affecting reaction yields and substrate compatibility .
  • This suggests steric hindrance or electronic mismatching may reduce catalytic activity .

Spectroscopic and Physicochemical Data

  • IR/NMR: The target compound’s FT-IR would show N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). 1H NMR would display aromatic protons (δ 6.5–7.5 ppm) and dimethylaminoethyl signals (δ 2.2–2.8 ppm), similar to compounds in .
  • Stability: Brominated diamines (e.g., 4-bromo-1,2-diaminobenzene) are prone to oxidation, requiring storage under inert conditions .

Biological Activity

4-Bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, structure-activity relationships, and potential applications based on diverse sources.

  • Molecular Formula : C11H18BrN3
  • Molecular Weight : 272.18 g/mol
  • CAS Number : 1338949-68-0
  • Structure : The compound features a bromine atom on the benzene ring and a dimethylaminoethyl group attached to the amine functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have shown that Schiff bases derived from similar structures demonstrate effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Analogous compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain derivatives have been shown to disrupt microtubule dynamics, leading to effective cytotoxicity against specific cancer cell lines .

Case Studies

A study focusing on related Schiff bases demonstrated significant antiproliferative activity against prostate cancer cells (DU145), highlighting the importance of structural modifications in enhancing biological efficacy. The lead compound exhibited a GI50 value of 3.8 µM, indicating strong potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Benzene Ring : The presence of bromine enhances lipophilicity and may improve membrane permeability.
  • Dimethylamino Group : This moiety can influence binding interactions with biological targets, enhancing the compound's overall potency.
  • Amine Functionalities : The arrangement and type of amines can significantly affect the compound's interaction with enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Bromination : The initial step involves brominating N-methylbenzene-1,2-diamine to introduce the bromine substituent.
  • Alkylation : The dimethylamino group is introduced via alkylation reactions, often using appropriate alkyl halides under basic conditions.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity levels (≥95%).

Data Summary Table

PropertyValue
Molecular FormulaC11H18BrN3
Molecular Weight272.18 g/mol
CAS Number1338949-68-0
Antimicrobial ActivityEffective against various strains
Anticancer ActivityGI50 = 3.8 µM (DU145)
Synthesis MethodMulti-step (bromination, alkylation)

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, methyl group integration).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s signature doublet).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereoelectronic effects .
    Data Cross-Validation : Compare experimental results with computational simulations (e.g., DFT-based NMR chemical shift predictions).

How should researchers address contradictions between experimental solubility data and computational predictions for this compound?

Advanced Research Question
Discrepancies often arise from oversimplified solvent models or neglecting solvation dynamics. Methodological steps:

Experimental Replication : Measure solubility in diverse solvents (polar aprotic, aqueous buffers) under controlled conditions.

Computational Refinement : Use molecular dynamics (MD) simulations with explicit solvent models to account for hydrogen bonding and π-π interactions .

Statistical Analysis : Apply multivariate regression to identify solvent parameters (Hansen solubility parameters) influencing discrepancies .

What mechanistic insights are critical for optimizing reactions involving this compound in catalysis or drug discovery?

Advanced Research Question

  • Kinetic Studies : Use stopped-flow spectroscopy or quenching experiments to determine rate laws for bromine substitution or amine-mediated reactions.
  • Isotope Effects : Deuterium labeling at reactive sites (e.g., NH groups) to probe rate-determining steps.
  • In Situ Monitoring : Raman or IR spectroscopy to track intermediate formation during synthesis .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to mitigate inhalation risks from brominated byproducts.
  • Waste Disposal : Neutralize reactive amines with dilute acetic acid before disposal .

How can computational modeling enhance the design of derivatives or analogs of this compound?

Advanced Research Question

  • DFT Calculations : Predict electronic effects of substituents on reactivity (e.g., Hammett σ values for bromine).
  • Docking Studies : Screen analogs for binding affinity to biological targets (e.g., enzymes in cancer pathways).
  • ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic properties .

What experimental strategies improve the solubility of this compound for biological assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO-water gradients or cyclodextrin inclusion complexes.
  • pH Adjustment : Protonate tertiary amines with mild acids (e.g., HCl) to enhance aqueous solubility.
  • Surfactants : Employ polysorbates or PEG-based surfactants for colloidal dispersion .

How can researchers investigate the degradation pathways of this compound under environmental or physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to UV light, heat, or oxidizing agents (H₂O₂) to identify breakdown products via HPLC-MS.
  • Metabolite Profiling : Incubate with liver microsomes to simulate metabolic pathways.
  • Computational Degradation Modeling : Use AI-driven platforms to predict reactive sites susceptible to hydrolysis or oxidation .

What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Basic Research Question

  • Standardized Protocols : Publish detailed synthetic procedures with tolerances (e.g., ±2°C for temperature-sensitive steps).
  • Inter-Lab Validation : Collaborate with external labs to cross-verify spectral data (NMR, MS).
  • Data Sharing : Use platforms like Zenodo to archive raw datasets and spectral files .

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